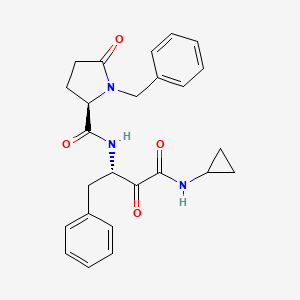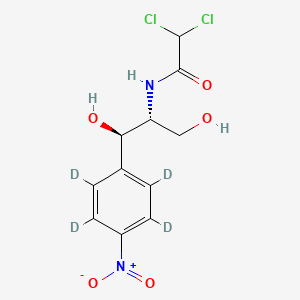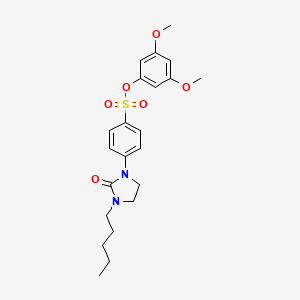
Antitumor agent-87
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antitumor agent-87 is a potent antitumor compound known for its antiproliferative activity. It induces cell cycle arrest, particularly at the G2/M phase, and has shown significant efficacy in various in vitro and in vivo studies . The compound has a molecular weight of 448.53 and a chemical formula of C22H28N2O6S .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-87 involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce specific substituents. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve:
Formation of the core structure: This typically involves cyclization reactions using appropriate starting materials.
Functionalization: Introduction of functional groups through substitution reactions, often using reagents like halides, sulfonates, or amines.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality and yield, and implementing purification methods suitable for industrial quantities. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
Antitumor agent-87 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Various substitution reactions can introduce different substituents, modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, sulfonates, and amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, leading to a range of analogs with potentially different biological activities.
科学研究应用
Antitumor agent-87 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cell cycle regulation and apoptosis in various cell lines.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its antiproliferative activity.
作用机制
Antitumor agent-87 exerts its effects by inducing cell cycle arrest at the G2/M phase . It shows high affinity for the enzyme cytochrome P450 1A1 (CYP1A1), with a Ki value of 0.23 µM . The compound disrupts the cytoskeleton and induces apoptosis in cancer cells, leading to reduced cell proliferation and tumor growth .
相似化合物的比较
Similar Compounds
Cisplatin: A well-known chemotherapeutic agent used for various cancers. It works by forming DNA crosslinks, leading to apoptosis.
Carboplatin: Similar to cisplatin but with a different side effect profile. It also forms DNA crosslinks.
Oxaliplatin: Another platinum-based drug, effective against colorectal cancer. It forms DNA adducts, disrupting DNA replication and transcription.
Uniqueness of Antitumor agent-87
This compound is unique due to its specific mechanism of action involving CYP1A1 and its ability to induce cell cycle arrest at the G2/M phase . Unlike platinum-based drugs, it does not rely on DNA crosslinking, which may result in a different side effect profile and potential for use in combination therapies.
属性
分子式 |
C22H28N2O6S |
|---|---|
分子量 |
448.5 g/mol |
IUPAC 名称 |
(3,5-dimethoxyphenyl) 4-(2-oxo-3-pentylimidazolidin-1-yl)benzenesulfonate |
InChI |
InChI=1S/C22H28N2O6S/c1-4-5-6-11-23-12-13-24(22(23)25)17-7-9-21(10-8-17)31(26,27)30-20-15-18(28-2)14-19(16-20)29-3/h7-10,14-16H,4-6,11-13H2,1-3H3 |
InChI 键 |
XXRAJTONBHBJIY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCN1CCN(C1=O)C2=CC=C(C=C2)S(=O)(=O)OC3=CC(=CC(=C3)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



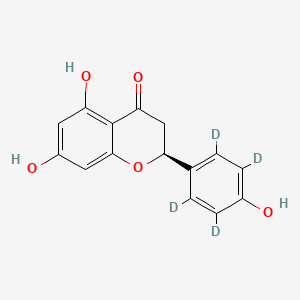
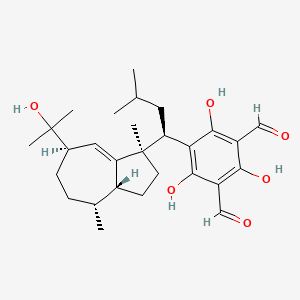
![N-[2-[4-[[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-7-azaspiro[3.5]nonan-7-yl]methyl]cyclohexyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B12403509.png)
![(6R,7S,8E)-7-methoxy-3,6-dimethyl-10-methylidene-5,6,7,11-tetrahydrocyclodeca[b]furan-4-one](/img/structure/B12403512.png)
![4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12403515.png)
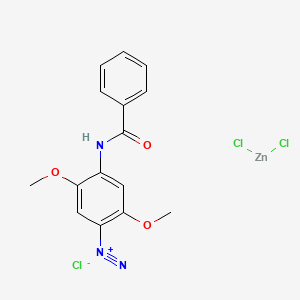
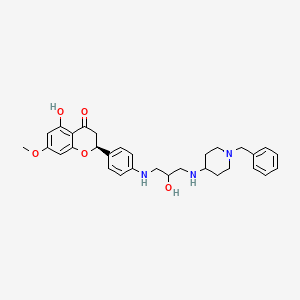
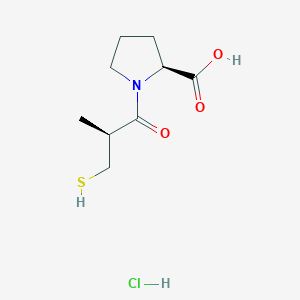
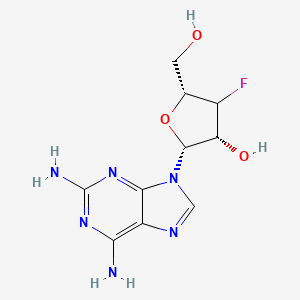
![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidine-2,4-dione](/img/structure/B12403531.png)
